molecular formula C7H11NO2 B3085077 5-Isopropylpyrrolidine-2,4-dione CAS No. 115084-80-5

5-Isopropylpyrrolidine-2,4-dione

Cat. No. B3085077
CAS RN: 115084-80-5
M. Wt: 141.17 g/mol
InChI Key: PLFGCAPFRIWBQU-UHFFFAOYSA-N
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Description

5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then reacts with thionyl chloride (SOCl2) under reflux to afford the desired product . Another synthetic strategy involves the Michael additions of ketones to N-substituted maleimide at room temperature .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called "pseudorotation" . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antifungal Agents

5-Isopropylpyrrolidine-2,4-dione derivatives have been studied for their potential as antifungal agents . These compounds have shown significant biological activities against fungi such as Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg) . For instance, one of the target compounds, 4h, inhibited the growth of Rs in vitro with an EC50 value of 0.39 mg mL 1, which was better than the commercialized fungicide boscalid .

Fungicide Leads

These compounds have been used to screen novel fungicide leads . The derivatives were designed, synthesized, and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS . The target compounds were evaluated for their antifungal activity against Rs, Bc, and Fg .

Quantitative Structure-Activity Relationship (QSAR) Analysis

The compounds have been used in QSAR studies to analyze the relationship between the structure of the compounds and their antifungal activity . The 3D-QSAR analyses revealed that introducing hydrophobic 4-FPh, 4-ClPh, or 4-BrPh fragments at the R2 position could considerably increase the antifungal activity against Rs .

Morphological Changes in Fungi

Scanning electron microscopy (SEM) was used to observe the changes in the mycelium morphology of fungi treated with these compounds . Numerous abnormal branches and swellings were found on the hyphae that were treated with 4h .

Green Herbicides

Natural tetramic acids, which include 5-Isopropylpyrrolidine-2,4-dione, have been used as lead compounds to design and synthesize pyrrolidine-2,4-dione derivatives incorporating a chainlike alkoxyalkyl moiety . These compounds have potential as green herbicides .

Agricultural Applications

These compounds have potential applications in agriculture, particularly in protecting crops such as rice, strawberry, and wheat from phytopathogenic fungi .

properties

IUPAC Name

5-propan-2-ylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFGCAPFRIWBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575452
Record name 5-(Propan-2-yl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylpyrrolidine-2,4-dione

CAS RN

115084-80-5
Record name 5-(Propan-2-yl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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